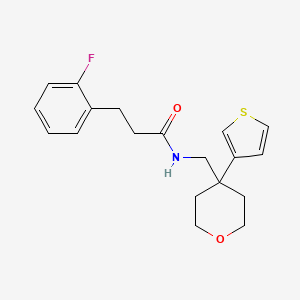
3-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H22FNO2S and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-fluorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, with the CAS number 2319831-91-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22FNO2S |
| Molecular Weight | 347.4 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a critical role in cellular communication and are involved in numerous physiological processes. The compound's structure suggests it may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that compounds with similar structures exhibit pain-relieving properties. The mechanism may involve modulation of pain pathways through GPCR activation, which can alter neurotransmitter release and reduce pain perception.
- Anti-inflammatory Properties : The presence of a thiophene ring in the structure is often associated with anti-inflammatory effects. Compounds like this one may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms.
Study 1: Antinociceptive Effects
A study published in Pharmacology Reports evaluated the antinociceptive effects of similar compounds in rodent models. The results indicated significant pain reduction when administered at specific dosages, suggesting potential therapeutic applications for chronic pain management.
Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2021) demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro. The study highlighted the importance of the thiophene moiety in mediating these effects, providing a basis for further exploration in inflammatory disease models.
Study 3: Cytotoxicity Testing
In another investigation, the cytotoxic effects of related compounds were assessed against human cancer cell lines (A549 and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c20-17-4-2-1-3-15(17)5-6-18(22)21-14-19(8-10-23-11-9-19)16-7-12-24-13-16/h1-4,7,12-13H,5-6,8-11,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCJKBZROVFFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













